

# Exploring the function of IL-17A in systemic lupus erythematosus

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An In-depth Technical Guide to the Function of Interleukin-17A in Systemic Lupus Erythematosus

#### Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted and chronic autoimmune disease characterized by the breakdown of immune tolerance, leading to the production of autoantibodies against self-antigens.[1][2][3] This results in the formation and deposition of immune complexes, instigating widespread inflammation and damage to multiple organ systems, including the kidneys, skin, joints, and central nervous system.[1][4] While the pathogenesis of SLE is complex, involving genetic, environmental, and hormonal factors, the dysregulation of T cell subsets is a central feature. Among these, T helper 17 (Th17) cells and their signature cytokine, Interleukin-17A (IL-17A), have emerged as critical players in driving the inflammatory cascade and tissue injury characteristic of SLE.

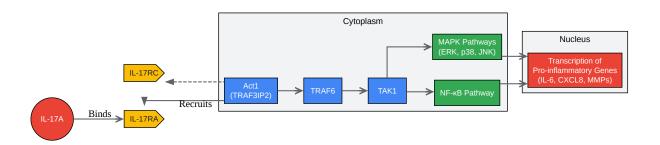
This technical guide provides a comprehensive overview of the function of IL-17A in SLE, targeting researchers, scientists, and professionals in drug development. It details the molecular signaling pathways, pathogenic mechanisms, and quantitative data from human studies and animal models. Furthermore, it outlines key experimental protocols for studying IL-17A and discusses the rationale and current status of targeting this pathway for therapeutic intervention in SLE.

## The IL-17A Signaling Pathway



IL-17A is the prototypical member of the IL-17 cytokine family and a potent pro-inflammatory mediator. It exerts its effects by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits, which are ubiquitously expressed on a wide variety of immune and non-immune cells, including fibroblasts, epithelial cells, and endothelial cells.

Upon ligand binding, the receptor complex recruits the adaptor protein, NF-κB activator 1 (Act1). This interaction is crucial for downstream signaling and facilitates the recruitment of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. The Act1-TRAF6 complex subsequently activates TGF-β-activated kinase 1 (TAK1), which in turn initiates cascades through the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK, JNK). Activation of these pathways leads to the transcriptional upregulation of a host of pro-inflammatory genes, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8, CCL20), and matrix metalloproteinases. This amplification of the inflammatory response is a hallmark of IL-17A activity.



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**Caption:** The IL-17A signaling cascade. Max Width: 760px.

#### Sources of IL-17A in SLE

While Th17 cells are the primary and most well-characterized source of IL-17A, other immune cell populations also contribute to its production in SLE. This diversity of cellular sources underscores the complexity of IL-17A's role in the disease.



- T helper 17 (Th17) Cells: These CD4+ T cells are the main producers of IL-17A. Studies
  have consistently shown that patients with SLE have an increased frequency of circulating
  Th17 cells, which often correlates with disease activity. The differentiation of Th17 cells is
  driven by a specific cytokine milieu, including IL-6, IL-21, IL-23, and TGF-β, many of which
  are elevated in SLE patients.
- Double Negative (DN) T Cells: An expanded population of T cells that are negative for both CD4 and CD8 co-receptors (CD3+CD4-CD8-) has been identified in the peripheral blood and kidneys of SLE patients. A significant fraction of these DN T cells produce IL-17A and are implicated in the pathogenesis of lupus nephritis.
- Other Cellular Sources: IL-17A can also be produced by other T cell subsets, such as yδ T cells and CD8+ T cells, as well as cells of the innate immune system, including innate lymphoid cells (ILCs), macrophages, and neutrophils.

#### Pathogenic Roles of IL-17A in SLE

IL-17A contributes to the pathology of SLE through multiple mechanisms, affecting both the innate and adaptive immune systems and directly impacting target organs.

#### **Promotion of Inflammation and Tissue Damage**

IL-17A is a potent inducer of inflammation. By stimulating various resident cells (e.g., fibroblasts, endothelial cells) to produce inflammatory mediators, it orchestrates the recruitment of neutrophils and monocytes to target tissues. This influx of inflammatory cells is a key driver of tissue damage in SLE.

In lupus nephritis, the most severe manifestation of SLE, IL-17A plays a crucial role. It is found in increased amounts in the kidneys of both lupus-prone mice and SLE patients. IL-17A can directly act on renal cells, including podocytes, mesangial cells, and tubular epithelial cells, stimulating them to release chemokines and other pro-inflammatory molecules. This action promotes leukocyte infiltration, structural damage, and fibrosis, ultimately leading to a decline in renal function.

### **Role in Autoantibody Production and B Cell Activation**



Beyond its role in cell-mediated inflammation, IL-17A contributes to the humoral autoimmunity that defines SLE. It can promote the survival and proliferation of B cells and their differentiation into antibody-producing plasma cells, acting both alone and synergistically with B-cell activating factor (BAFF). In murine models, IL-17A has been shown to drive the formation of autoreactive germinal centers and enhance the production of anti-dsDNA antibodies. This suggests that IL-17A helps sustain the production of pathogenic autoantibodies, a central element of SLE pathogenesis.

### **Induction of Neutrophil Extracellular Traps (NETosis)**

Neutrophils from SLE patients are prone to releasing neutrophil extracellular traps (NETs), a process known as NETosis. These web-like structures of decondensed chromatin, histones, and granular proteins can act as a source of autoantigens, further stimulating the immune system. IL-17A has been shown to induce NETosis in animal models of lupus, perpetuating the cycle of inflammation and autoantigen exposure that drives the disease.

# Quantitative Insights: IL-17A and Th17 Cells in SLE Patients

Numerous studies have quantified IL-17A levels and Th17 cell frequencies in SLE patients, providing strong evidence for the involvement of this pathway in the disease. While some variability exists between studies, a general consensus has emerged.

Table 1: Circulating IL-17A Levels in SLE Patients vs. Healthy Controls



Study Cohort	SLE Patients (pg/mL)	Healthy Controls (pg/mL)	P-value	Key Finding	Reference
Meta-analysis (13 studies)	Significantly Higher	Lower	<0.001	Circulating IL- 17 levels are significantly elevated in SLE patients.	
Tunisian Patients (n=36)	361 (median)	110 (median)	<0.001	Serum IL-17 levels were significantly higher in SLE patients.	
Egyptian Patients (n=60)	Significantly Higher	Lower	<0.001	Significantly higher levels of IL-17 in plasma of SLE patients.	
Cross- sectional (n=98)	Significantly Higher	Lower	<0.0001	Serum IL-17 levels were significantly higher in SLE patients.	
Cross- sectional (n=102)	28.4 (median)	28.4 (median)	0.9	No significant difference in median IL- 17A levels.	

Table 2: Frequency of Circulating Th17 Cells in SLE Patients vs. Healthy Controls



Study Cohort	Active SLE Patients (%)	Inactive SLE Patients (%)	Healthy Controls (%)	P-value	Reference
Egyptian Patients (n=15/group)	1.54 ± 0.38	1.23 ± 0.25	0.88 ± 0.41	<0.001 (Active vs HC)	
General Finding	Increased Frequency	-	Normal Frequency	-	•

Table 3: Correlation of IL-17A / Th17 Cells with SLE Disease Activity Index (SLEDAI)



Parameter	Correlation with SLEDAI	r-value	P-value	Key Finding	Reference
Serum IL-17	Positive	0.90	<0.001	Strong direct correlation between IL- 17 and SLEDAI score.	
Serum IL-17	Positive	0.661	<0.01	Positive correlation between IL- 17 levels and SLEDAI.	_
Th17 Cell Frequency	Positive	0.812	<0.001	Positive correlation between Th17 frequency and SLEDAI.	
Meta-analysis	Positive	0.38	<0.001	Pooled analysis shows a positive correlation between IL- 17 and SLE activity.	_



No erum IL-17 Correlation
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Note: The correlation between IL-17A levels and disease activity (SLEDAI) is not universally consistent across all studies, which may reflect the heterogeneity of SLE.

#### **IL-17A in Animal Models of SLE**

Spontaneous mouse models that closely mimic human SLE, such as the MRL/lpr and (NZB x NZW)F1 strains, have been instrumental in elucidating the role of IL-17A.

- MRL/lpr Mice: These mice develop a lupus-like disease characterized by lymphoproliferation, autoantibody production, and severe glomerulonephritis. Studies in MRL/lpr mice have shown elevated levels of IL-17A and increased numbers of IL-17A-producing T cells in the kidneys. Pharmacological inhibition or genetic ablation of IL-17A in some studies ameliorated clinical manifestations, though results have been mixed, suggesting a complex role.
- (NZB x NZW)F1 Mice: This model is notable for female-predominant disease that strongly resembles human SLE, including fatal immune complex-mediated glomerulonephritis.
   Elevated IL-17 levels are also observed in this model.
- Humanized Mouse Models: Newer models, involving the engraftment of human peripheral blood mononuclear cells (PBMCs) from SLE patients into immunodeficient mice, have further confirmed the role of IL-17A. In these models, neutralization of IL-17 or targeting its producing cells reduced kidney inflammation and IgG deposition.

### Therapeutic Targeting of the IL-17A Pathway

Given the substantial evidence implicating IL-17A in the pathogenesis of SLE, blocking this pathway has become an attractive therapeutic strategy. Several monoclonal antibodies



targeting IL-17A (e.g., secukinumab, ixekizumab) or its receptor (brodalumab) are approved for other inflammatory conditions like psoriasis and psoriatic arthritis.

The application of these agents to SLE is under investigation. While case reports have described the efficacy of IL-17A inhibitors in select SLE patients, particularly those with overlapping psoriasis, large-scale clinical trial data is emerging. A Phase 3 trial (SELUNE) is currently evaluating the efficacy and safety of secukinumab in patients with active lupus nephritis.

However, the heterogeneity of SLE presents a challenge; IL-17 blockade may only be effective in a subset of patients whose disease is driven by the IL-17 pathway. Therefore, identifying biomarkers to select appropriate patients will be crucial for the successful implementation of anti-IL-17A therapies.

### **Key Experimental Protocols**

Investigating the role of IL-17A in SLE requires robust and standardized methodologies. The following are detailed protocols for two key assays.

## Measurement of IL-17A Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

#### Methodology:

- Sample Collection and Preparation:
  - Collect whole blood from SLE patients and healthy controls into serum separator tubes or EDTA tubes for plasma.
  - Process blood within 2 hours of collection. For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 15 minutes. For plasma, centrifuge at 1000 x g for 15 minutes.

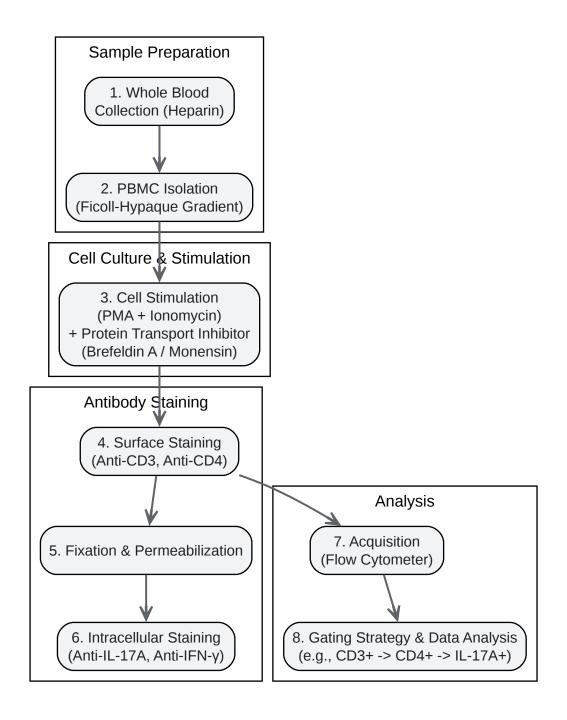


- Aliquot the serum or plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.
- Assay Procedure (using a commercial Human IL-17A ELISA kit):
  - Prepare all reagents, standards, and samples as instructed by the manufacturer.
  - Add 100 μL of assay diluent to each well of a 96-well microplate pre-coated with a monoclonal antibody specific for human IL-17A.
  - $\circ$  Add 100  $\mu$ L of standard, control, or sample to the appropriate wells and incubate for 2 hours at room temperature.
  - Aspirate each well and wash 4 times with wash buffer.
  - Add 200 μL of a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for human IL-17A to each well. Incubate for 2 hours at room temperature.
  - Repeat the aspiration and wash step.
  - Add 200 μL of substrate solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
  - $\circ~$  Add 50  $\mu L$  of stop solution to each well. The color in the wells should change from blue to yellow.
- Data Acquisition and Analysis:
  - Read the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm.
  - Generate a standard curve by plotting the mean absorbance for each standard on the yaxis against the concentration on the x-axis.
  - Use the standard curve to determine the concentration of IL-17A in the unknown samples.
     Concentrations are typically expressed in pg/mL.

### Quantification of Th17 Cells by Flow Cytometry



Flow cytometry is used to identify and quantify specific cell populations from a heterogeneous mixture based on their physical and fluorescent characteristics.



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Caption: Experimental workflow for Th17 cell quantification. Max Width: 760px.

Methodology:



- Peripheral Blood Mononuclear Cell (PBMC) Isolation:
  - Collect heparinized whole blood.
  - Isolate PBMCs using Ficoll-Hypaque density-gradient centrifugation.
- In Vitro Stimulation:
  - Resuspend PBMCs in complete RPMI-1640 medium.
  - Stimulate the cells for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
  - Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the stimulation period. This prevents the secretion of cytokines, causing them to accumulate intracellularly for detection.
- Surface Staining:
  - Wash the stimulated cells and stain with fluorochrome-conjugated monoclonal antibodies against surface markers, typically Anti-CD3 and Anti-CD4, for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization:
  - Wash the cells to remove unbound surface antibodies.
  - Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve cell morphology.
  - Permeabilize the cell membrane using a permeabilization buffer (containing a mild detergent like saponin). This step is essential to allow the intracellular cytokine antibody to enter the cell.
- Intracellular Staining:
  - Stain the fixed and permeabilized cells with a fluorochrome-conjugated Anti-IL-17A
     antibody for 30 minutes at 4°C in the dark. Isotype controls should be used to ensure



staining specificity.

- Data Acquisition and Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data using appropriate software. The gating strategy involves first identifying lymphocytes by their forward and side scatter properties, then gating on CD3+ T cells, followed by CD4+ helper T cells. Finally, the percentage of IL-17A-producing cells within the CD4+ gate is determined. This population represents the Th17 cells.

### **Conclusion and Future Prospects**

Interleukin-17A has been firmly established as a key cytokine in the immunopathology of SLE. It is overproduced by various cell types, most notably Th17 and DN T cells, and contributes significantly to both the inflammatory and autoimmune facets of the disease, with a particularly damaging role in lupus nephritis. While quantitative studies largely support the association of IL-17A with active disease, the heterogeneity of SLE means its role may be more prominent in certain patient subsets.

The therapeutic blockade of IL-17A holds promise as a targeted treatment for SLE, but its success will likely depend on a personalized medicine approach. Future research should focus on:

- Biomarker Discovery: Identifying reliable biomarkers to pinpoint patients with an "IL-17-dominant" disease profile who are most likely to respond to anti-IL-17A therapy.
- Combination Therapies: Exploring the synergistic potential of combining IL-17A inhibitors
  with other targeted therapies, such as those targeting B cells or interferons, to address the
  multifaceted nature of SLE.
- Long-term Safety and Efficacy: Establishing the long-term safety and efficacy of IL-17A blockade in the SLE population through well-designed clinical trials.

A deeper understanding of the IL-17A axis will continue to provide novel insights into SLE pathogenesis and pave the way for more effective and tailored therapeutic interventions for this complex autoimmune disease.



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